molecular formula C20H35N3 B14496822 1,1',1''-(Pent-2-yne-1,4,5-triyl)tripiperidine CAS No. 64558-22-1

1,1',1''-(Pent-2-yne-1,4,5-triyl)tripiperidine

Cat. No.: B14496822
CAS No.: 64558-22-1
M. Wt: 317.5 g/mol
InChI Key: CXWMGBSTSMYWSH-UHFFFAOYSA-N
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Description

1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is an organic compound characterized by the presence of a piperidine ring and a pent-2-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the piperidine rings or the alkyne backbone.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in an acidic medium.

    Reduction: H₂ gas with Pd/C catalyst under mild pressure.

    Substitution: Piperidine as a nucleophile in the presence of a suitable leaving group on the alkyne backbone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes.

Scientific Research Applications

1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine involves its interaction with molecular targets such as enzymes or receptors. The piperidine rings can interact with biological macromolecules, potentially modulating their activity. The alkyne backbone can also participate in various chemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’'-(Pent-2-yne-1,4,5-triyl)tripiperidine is unique due to its combination of a pent-2-yne backbone with three piperidine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64558-22-1

Molecular Formula

C20H35N3

Molecular Weight

317.5 g/mol

IUPAC Name

1-[1,5-di(piperidin-1-yl)pent-3-yn-2-yl]piperidine

InChI

InChI=1S/C20H35N3/c1-4-12-21(13-5-1)16-10-11-20(23-17-8-3-9-18-23)19-22-14-6-2-7-15-22/h20H,1-9,12-19H2

InChI Key

CXWMGBSTSMYWSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC#CC(CN2CCCCC2)N3CCCCC3

Origin of Product

United States

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